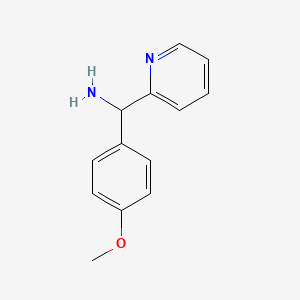

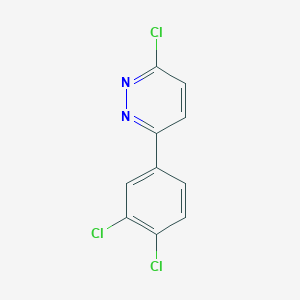

3-Chloro-6-(3,4-dichlorophenyl)pyridazine

Übersicht

Beschreibung

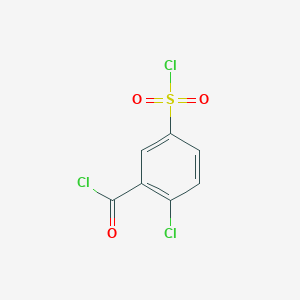

3-Chloro-6-(3,4-dichlorophenyl)pyridazine is a chemical compound with the molecular formula C10H5Cl3N2. It has a molecular weight of 259.51900 .

Synthesis Analysis

The synthesis of this compound involves several steps. The synthetic route includes the use of Ethyl 4-(3,4-Dichlorophenyl)pyridazine-3-carboxylate (CAS#:75381-58-7) and (E)-4-(3,4-dichlorophenyl)pyridazine-3-carboxylate (CAS#:80937-20-8) . More detailed information about the synthesis process can be found in the literature .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. The compound has been characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The reactions have been studied using various techniques and methodologies .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Synthesis and Crystal Structure Characterization : Pyridazine derivatives exhibit biological activities like anti-tumor and anti-inflammatory effects. Studies on compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine have involved synthesis, characterization by NMR, IR, mass spectral studies, and X-ray diffraction technique. Density functional theory (DFT) calculations are used for theoretical and experimental comparisons, exploring energy levels and quantum chemical parameters (Sallam et al., 2021).

Hirshfeld Surface Analysis and Energy Frameworks : This involves distinguishing different intermolecular hydrogen bonds and constructing energy frameworks for understanding molecular packing strength (Sallam et al., 2021).

Chemical Reactivity and Biological Activity

Antimicrobial and Antifungal Activities : Reactions of certain chloropyridazine derivatives have yielded new compounds with antimicrobial and antifungal properties. This includes reactions with hydrazines and other agents to produce pyridazinone derivatives and their subsequent modifications (Sayed et al., 2003).

Pharmacological Screening : Studies have explored the effects of pyridazine derivatives on the central nervous system, with specific focus on compounds like ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate. This involves cyclization with nucleophilic reagents to create new derivatives and their subsequent pharmacological evaluation (Zabska et al., 1998).

Material Science and Corrosion Inhibition

- Surface Protection for Mild Steel : Pyridazine derivatives have been tested for their ability to protect mild steel surfaces and inhibit corrosion in acidic environments. Experimental and theoretical studies include potentiodynamic polarization, electrochemical impedance spectroscopy, and density functional theory calculations (Olasunkanmi et al., 2018).

Agricultural Applications

- Agricultural Uses : Pyridazine derivatives are utilized in agriculture as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. A study on 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine involved synthesis, structure elucidation, and docking study against fungal pathogens (Sallam et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine is calf thymus DNA (CT-DNA) . The compound interacts moderately with CT-DNA, suggesting it may have a role in influencing DNA structure or function .

Mode of Action

This compound binds to CT-DNA, with binding constants in the order of 10^4 M^-1 . This interaction is competitive, as evidenced by the displacement of Hoechst from DNA’s minor grooves . The compound also binds to glutathione, forming GSH-adducts through S coordination by replacement of a halide .

Pharmacokinetics

Its solubility and stability have been confirmed through the evolution of uv–visible absorption spectra in pbs buffer or dmso over 24 hours .

Result of Action

Some activity against the mcf-7 breast cancer cells has been observed, with ic50 values in the range of 592–399 .

Action Environment

Its good solvolysis stability suggests it may be relatively resistant to changes in the environment .

Eigenschaften

IUPAC Name |

3-chloro-6-(3,4-dichlorophenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2/c11-7-2-1-6(5-8(7)12)9-3-4-10(13)15-14-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZBDHFLBBSBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344646 | |

| Record name | 3-chloro-6-(3,4-dichlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58059-30-6 | |

| Record name | 3-chloro-6-(3,4-dichlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)

![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)

![9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole](/img/structure/B6593448.png)

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)